molecular formula C6H7NO2 B8451157 Cyanomethyl but-3-enoate

Cyanomethyl but-3-enoate

Cat. No.: B8451157
M. Wt: 125.13 g/mol
InChI Key: HWDAAKOASCEAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl but-3-enoate is an α,β-unsaturated ester characterized by a cyano (-CN) group attached to the methyl moiety of the ester functionality. Its structure comprises a but-3-enoic acid backbone esterified with a cyanomethyl group, yielding the formula CH₂=C(CO₂CH₂CN)CH₂. This compound is of interest in organic synthesis due to its electron-deficient double bond and the reactive cyano group, which can participate in cycloadditions, nucleophilic attacks, and polymerizations. Applications likely include intermediates for heterocyclic compounds (e.g., oxazoloquinolines or imidazoles) and functional materials.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

cyanomethyl but-3-enoate

InChI

InChI=1S/C6H7NO2/c1-2-3-6(8)9-5-4-7/h2H,1,3,5H2

InChI Key

HWDAAKOASCEAHK-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Cyanomethyl but-3-enoate belongs to a broader class of α,β-unsaturated esters. Key comparisons with similar compounds are outlined below:

Structural Analogs

Compound Substituent (R) Molecular Weight (g/mol) Key Functional Groups
This compound -CH₂CN ~141.12 α,β-unsaturated ester, -CN
Methyl but-3-enoate -CH₃ ~116.12 α,β-unsaturated ester
2-Hydroxypropyl but-3-enoate -CH₂CH(OH)CH₃ ~172.18 α,β-unsaturated ester, -OH
Ethyl but-3-enoate -CH₂CH₃ ~130.14 α,β-unsaturated ester
  • Substituent Effects: The cyano group in this compound enhances electrophilicity at the β-carbon, favoring Michael additions or cyclizations. In contrast, methyl and ethyl analogs exhibit lower reactivity due to the absence of electron-withdrawing groups. Hydroxypropyl derivatives (e.g., 2-hydroxypropyl but-3-enoate isomers) introduce hydrogen-bonding capability, increasing solubility in polar solvents .

Physical Properties

  • Boiling Point/Solubility: The cyano group increases polarity, likely raising the boiling point of this compound compared to methyl/ethyl analogs. Solubility in aprotic solvents (e.g., DCM, THF) is expected to be moderate, whereas hydroxypropyl derivatives show higher aqueous solubility.

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cyclization Reactions

Compound Reaction Conditions Product Formed Yield (%)
Methyl 3-arylamino-2-benzoylaminobut-2-enoate PPA, 130–140°C, 50 min 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline 60–75
This compound (hypothetical) PPA, 130°C, 1 h Cyano-functionalized heterocycle (predicted) N/A

Table 2: Analytical Detection of But-3-enoate Esters

Compound Preferred Method (GC-MS/LC-HRMS) Key m/z Fragments
2-Hydroxypropyl but-3-enoate GC-MS (quantitative) 172 (M⁺), 115
This compound LC-HRMS (predicted) 141 (M+H⁺), 98

Q & A

Q. What ethical frameworks apply when using this compound derivatives in biomedical research?

  • Methodological Answer :
  • PICO(T) Framework : Define Population (e.g., cell lines), Intervention (derivative concentration), Comparison (control groups), Outcome (cytotoxicity), and Timeframe.
  • Institutional Review Board (IRB) Approval : Mandatory for studies involving human tissue or animal models .

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